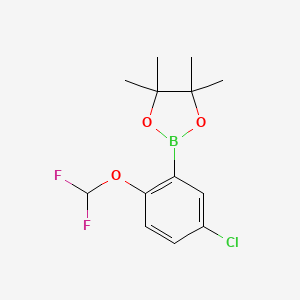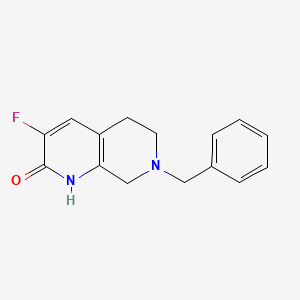
7-Benzyl-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the naphthyridine core using catalysts like palladium on carbon (Pd/C).
Benzylation: The phenylmethyl group can be introduced via benzylation reactions using benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with additional oxygen functionalities, while reduction could lead to fully saturated naphthyridine rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
1,7-Naphthyridin-2(1H)-one: Lacks the fluorine and phenylmethyl groups.
3-Fluoro-1,7-naphthyridine: Lacks the tetrahydro and phenylmethyl groups.
7-Benzyl-1,7-naphthyridin-2(1H)-one: Lacks the fluorine and tetrahydro groups.
Uniqueness
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is unique due to the combination of its fluorine, tetrahydro, and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C15H15FN2O |
|---|---|
分子量 |
258.29 g/mol |
IUPAC名 |
7-benzyl-3-fluoro-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-12-6-7-18(10-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) |
InChIキー |
PQRQTAMGEWHMTO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=C(C(=O)N2)F)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


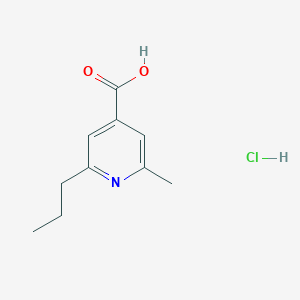

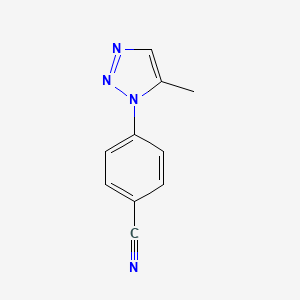
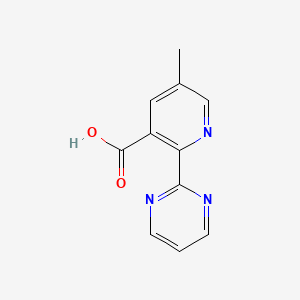

![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
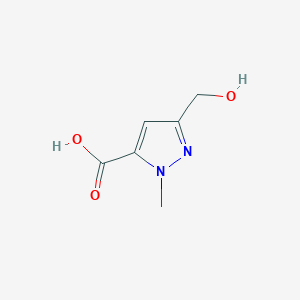

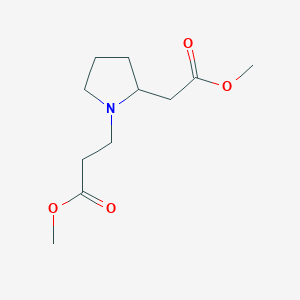
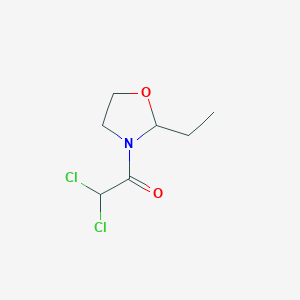
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)


